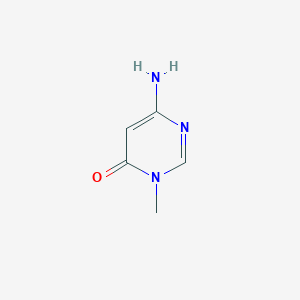![molecular formula C23H16N4O3 B2492700 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-méthoxyphényl)amino)naphtalène-1,4-dione CAS No. 371133-67-4](/img/structure/B2492700.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-méthoxyphényl)amino)naphtalène-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C23H16N4O3 and its molecular weight is 396.406. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- L'incorporation de ce composé dans des structures électroactives permet la manipulation des états redox. Des études spectroélectrochimiques ont révélé des informations sur sa délocalisation de charge, ce qui est crucial pour la conception de dispositifs électrochromes et de capteurs optiques .
- Bien que la recherche soit en cours, un complexe Pd(II) contenant ce composé s'est révélé prometteur en tant que médicament anticancéreux potentiel. Ses résultats expérimentaux et ses propriétés de type médicament suggèrent sa pertinence pour un développement ultérieur .
- Une méthode polyvalente a été développée pour la synthèse de la (1H-benzo[d]imidazol-2-yl)(phényl)méthanone en utilisant ce composé. Elle facilite la formation de liaisons C–N via un aldéhyde aromatique et une o-phénylènediamine .
Dispositifs électrochromes et capteurs optiques
Potentiel anticancéreux
Synthèse organique et formation de liaison C–N
Mécanisme D'action
Target of Action
Compounds with similar structures have been incorporated into mn(ii)/cu(ii) based coordination frameworks .
Mode of Action
Similar compounds have been observed to participate in redox reactions, suggesting that this compound may also interact with its targets through redox mechanisms .
Biochemical Pathways
The related compounds have been associated with charge delocalization of the triphenylamine backbone , which could potentially affect various biochemical pathways.
Result of Action
Similar compounds have been associated with antiangiogenic effects and promotion of apoptosis , suggesting potential antitumor activity.
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-3-(2-methoxyanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-30-19-13-7-5-11-17(19)24-20-21(27-18-12-6-4-10-16(18)25-26-27)23(29)15-9-3-2-8-14(15)22(20)28/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDYHTFQAJCLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2492620.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)
![6-Oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2492623.png)



![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)
![N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2492636.png)


![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

